4-{[4,5-dimethoxy-2-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine
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Overview
Description
4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL MORPHOLINO SULFONE is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with dimethoxy groups, a tetrazole moiety, and a morpholino sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL MORPHOLINO SULFONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate precursor, such as an azide, with a nitrile under acidic or basic conditions to form the tetrazole ring.
Introduction of the Dimethoxy Groups: The phenyl ring is functionalized with methoxy groups through electrophilic aromatic substitution reactions using methanol and an acid catalyst.
Attachment of the Morpholino Sulfone Group: This step involves the nucleophilic substitution of a suitable sulfone precursor with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL MORPHOLINO SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfone group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL MORPHOLINO SULFONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL MORPHOLINO SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological ligands, allowing the compound to bind to active sites and inhibit enzyme activity. The morpholino sulfone group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl sulfone
- 4,5-Dimethoxy-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl morpholine
- 4,5-Dimethoxy-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl sulfoxide
Uniqueness
4,5-DIMETHOXY-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL MORPHOLINO SULFONE is unique due to the presence of both the tetrazole and morpholino sulfone groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for diverse applications in medicinal chemistry, materials science, and industrial processes.
Properties
Molecular Formula |
C13H17N5O5S |
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Molecular Weight |
355.37 g/mol |
IUPAC Name |
4-[4,5-dimethoxy-2-(tetrazol-1-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C13H17N5O5S/c1-21-11-7-10(18-9-14-15-16-18)13(8-12(11)22-2)24(19,20)17-3-5-23-6-4-17/h7-9H,3-6H2,1-2H3 |
InChI Key |
BACRAUQTCKCZJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C=NN=N2)S(=O)(=O)N3CCOCC3)OC |
Origin of Product |
United States |
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